molecular formula C9H7ClF3NO3S B2535002 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 1183627-55-5

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B2535002
CAS No.: 1183627-55-5
M. Wt: 301.66
InChI Key: GWJCLOPQGJJERX-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H7ClF3NO3S and a molecular weight of 301.67 g/mol . This compound is characterized by the presence of a trifluoroacetamido group and a sulfonyl chloride group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group is highly reactive, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are crucial in modifying the chemical and biological properties of target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-(trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

IUPAC Name

2-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3S/c1-5-4-6(14-8(15)9(11,12)13)2-3-7(5)18(10,16)17/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCLOPQGJJERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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